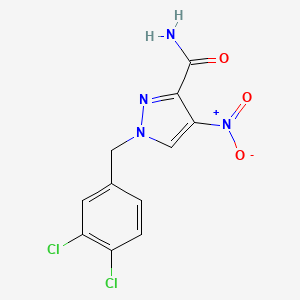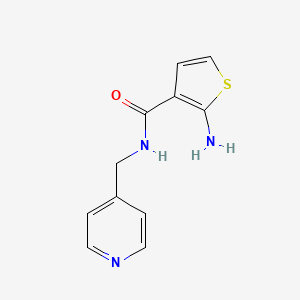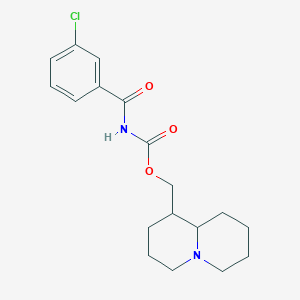![molecular formula C21H17BrN2O2 B6040392 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6040392.png)
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. BMB belongs to the class of small molecule inhibitors that target the protein kinase family, specifically the B-Raf kinase. The B-Raf kinase is a key player in the MAPK/ERK signaling pathway, which is involved in cell growth and proliferation.
Mechanism of Action
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is a small molecule inhibitor that targets the ATP-binding site of the B-Raf kinase. By binding to this site, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide prevents the kinase from phosphorylating downstream targets in the MAPK/ERK signaling pathway, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to have both biochemical and physiological effects. Biochemically, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide inhibits the activity of the B-Raf kinase, leading to decreased phosphorylation of downstream targets in the MAPK/ERK signaling pathway. Physiologically, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to decrease cell growth and proliferation in melanoma cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for the B-Raf kinase. By targeting this specific kinase, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide can provide insights into the role of the MAPK/ERK signaling pathway in cancer cells. However, one limitation of using 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is its potential toxicity to non-cancerous cells. Further studies are needed to determine the optimal concentration of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide for use in lab experiments.
Future Directions
There are several future directions for the use of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in cancer research. One direction is to investigate the potential of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in combination with other small molecule inhibitors, such as MEK inhibitors, to target multiple points in the MAPK/ERK signaling pathway. Another direction is to investigate the potential of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in other types of cancer, such as lung cancer and colorectal cancer, where the MAPK/ERK signaling pathway is also overactivated. Finally, further studies are needed to determine the optimal dosage and toxicity of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in vivo, to determine its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is a small molecule inhibitor that has potential applications in cancer research, specifically in the treatment of melanoma. 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide inhibits the activity of the B-Raf kinase, leading to decreased cell growth and proliferation in melanoma cells. While 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has advantages in its specificity for the B-Raf kinase, further studies are needed to determine its optimal dosage and toxicity in vivo. With continued research, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide may provide insights into the role of the MAPK/ERK signaling pathway in cancer cells and may have potential as a therapeutic agent for cancer treatment.
Synthesis Methods
The synthesis of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-N-(4-aminophenyl)benzamide, which is then coupled with 4-(4-methylbenzoyl)aniline to yield 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide. The yield of this reaction is reported to be around 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to have potential applications in cancer research, specifically in the treatment of melanoma. Melanoma is a type of skin cancer that is often resistant to chemotherapy and radiation therapy. The B-Raf kinase is mutated in approximately 50% of melanoma cases, leading to overactivation of the MAPK/ERK signaling pathway. 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the activity of the mutated B-Raf kinase, leading to decreased cell growth and proliferation in melanoma cells.
properties
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-2-4-15(5-3-14)20(25)23-18-10-12-19(13-11-18)24-21(26)16-6-8-17(22)9-7-16/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDMXCWNFVCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6040313.png)
![1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)
![5-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B6040317.png)

![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)
![2-methoxy-4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6040346.png)

![3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B6040362.png)


![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6040378.png)
![N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B6040389.png)